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molecular formula C8H6N4O2S B8717948 N-Cyano-N'-(4-nitrophenyl)thiourea CAS No. 127779-17-3

N-Cyano-N'-(4-nitrophenyl)thiourea

Cat. No. B8717948
M. Wt: 222.23 g/mol
InChI Key: PVIKCPCKSSSIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05140031

Procedure details

The suspension of monosodium cyanamide (6.4 g, 100 mmol) in absolute ethanol (170 mL) was slowly treated with (4-nitrophenyl)isothiocyanate (12.5 mL, 104.5 mmol). The reaction was allowed to stir at room temperature for 1 hour and then heated at 75° C. for 4 hours. The reaction was cooled to room temperature and the colorless solid was filtered and washed with ethanol to give the title A compound (13.6 g), m.p. >250° C.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]#[C:2][NH2:3].[Na].[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([N:14]=[C:15]=[S:16])=[CH:10][CH:9]=1)([O-:7])=[O:6]>C(O)C>[C:2]([NH:3][C:15]([NH:14][C:11]1[CH:10]=[CH:9][C:8]([N+:5]([O-:7])=[O:6])=[CH:13][CH:12]=1)=[S:16])#[N:1] |f:0.1,^1:3|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
N#CN.[Na]
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N=C=S

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 75° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the colorless solid was filtered
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)NC(=S)NC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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